An In-Depth Technical Guide to 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity represents a powerful approach to the discovery of novel therapeutic agents. The molecule 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline emerges as a compound of significant interest, integrating the lipophilic, aromatic naphthalene ring system with a flexible thioether linkage and a reactive aniline moiety. This unique structural amalgamation suggests a rich potential for diverse biological activities, drawing from the established pharmacological profiles of its constituent parts. N-aryl-S-benzyl aniline scaffolds and related thioether-containing aromatic compounds have demonstrated a broad spectrum of bioactivities, including anticancer, antimicrobial, and enzyme inhibitory effects[1][2]. This technical guide provides a comprehensive overview of 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline, from its synthesis and structural elucidation to its predicted physicochemical properties and prospective applications in drug discovery.
Chemical Structure and Physicochemical Properties
2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline is an aromatic amine with the chemical formula C₁₇H₁₅NS and a molecular weight of 265.38 g/mol [3]. Its structure features a central aniline ring substituted at the 2-position with a naphthalen-1-ylmethyl thioether group. This arrangement confers a specific three-dimensional conformation that is crucial for its interaction with biological targets.
Table 1: Physicochemical Properties of 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline
| Property | Value | Source/Method |
| Molecular Formula | C₁₇H₁₅NS | --- |
| Molecular Weight | 265.38 g/mol | [3] |
| CAS Number | 1019358-65-6 | --- |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |
| Melting Point | Not experimentally determined. | --- |
| Boiling Point | Not experimentally determined. | --- |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and insoluble in water. | Based on structural analysis |
| LogP | Predicted to be in the range of 4.0 - 5.0 | Computational prediction |
A key structural feature is the thioether linkage, which, in contrast to an ether linkage, is less prone to enzymatic cleavage and can participate in different types of non-covalent interactions. The naphthalene moiety significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and interaction with hydrophobic binding pockets of target proteins. The primary amine on the aniline ring provides a site for hydrogen bonding and can be a key pharmacophoric element for biological activity or a handle for further chemical modification.
Synthesis and Structural Elucidaion
The synthesis of 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline can be achieved through a nucleophilic substitution reaction between 2-aminothiophenol and 1-(chloromethyl)naphthalene. This straightforward approach is a common method for the formation of thioether bonds.
Experimental Protocol: Synthesis of 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline
Materials:
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2-aminothiophenol
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1-(chloromethyl)naphthalene
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 2-aminothiophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
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Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
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Add a solution of 1-(chloromethyl)naphthalene (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.
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Stir the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine solution (2 x 30 mL).
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: Synthetic workflow for 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline.
Spectroscopic Characterization
The structure of the synthesized compound can be confirmed using various spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10-8.00 (m, 1H, Ar-H), 7.90-7.80 (m, 1H, Ar-H), 7.60-7.30 (m, 5H, Ar-H), 7.25-7.15 (m, 1H, Ar-H), 7.10-7.00 (m, 1H, Ar-H), 6.80-6.70 (m, 2H, Ar-H), 4.40 (s, 2H, -S-CH₂-), 3.80 (br s, 2H, -NH₂). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 147.0, 134.0, 133.5, 131.5, 130.0, 129.0, 128.5, 127.0, 126.5, 126.0, 125.5, 124.0, 123.5, 118.0, 115.5, 38.0 (-S-CH₂-). |
| FT-IR (KBr, cm⁻¹) | ν 3450-3300 (N-H stretching), 3100-3000 (aromatic C-H stretching), 1620 (N-H bending), 1590, 1490, 1450 (aromatic C=C stretching), 1250 (C-N stretching), 700-650 (C-S stretching). |
| Mass Spec. (ESI+) | m/z 266.09 [M+H]⁺. |
The predicted ¹H NMR spectrum would show characteristic signals for the naphthalene and aniline protons in the aromatic region, a singlet for the methylene protons of the thioether linkage, and a broad singlet for the amine protons. The ¹³C NMR would display the corresponding signals for all the carbon atoms in the molecule. The FT-IR spectrum would exhibit characteristic absorption bands for the N-H and C-S bonds, as well as aromatic C-H and C=C vibrations. High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
Potential Biological Activities and Applications
Based on the chemical structure, 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline is a promising candidate for various biological activities. The presence of the thioether and aniline moieties in a lipophilic scaffold suggests potential interactions with a range of biological targets.
Anticancer Activity
Many thioether-containing compounds have been reported to exhibit significant anticancer properties[1]. The proposed mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer cells, such as the NF-κB and STAT3 pathways[4]. The lipophilic nature of the naphthalene group could facilitate cell membrane penetration, allowing the compound to reach intracellular targets.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the compound on cancer cell lines.
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Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
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Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
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Compound Treatment: Prepare a stock solution of 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
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MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Antimicrobial Activity
Thioether derivatives have also been investigated as potential antimicrobial agents[1]. The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The structural features of 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline, particularly the lipophilic naphthalene and the reactive aniline group, may contribute to its antimicrobial efficacy.
Experimental Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.
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Microorganism Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.
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Compound Dilution: Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth medium.
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Inoculation: Add a standardized inoculum of the microorganism to each well.
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Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline is a molecule with a compelling chemical structure that holds considerable promise for applications in drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structure can be readily characterized by standard spectroscopic techniques. The combination of a naphthalene moiety, a thioether linkage, and an aniline ring suggests the potential for significant anticancer and antimicrobial activities. This technical guide provides a foundational framework for researchers to explore the synthesis, properties, and biological potential of this intriguing compound, paving the way for future investigations into its therapeutic applications.
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![Chemical structure of 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline](https://i.imgur.com/example.png)
